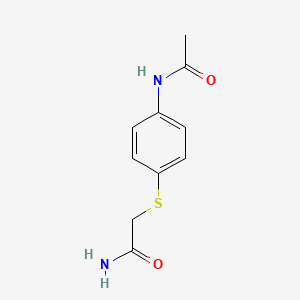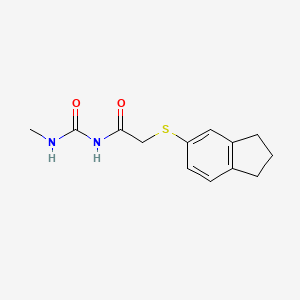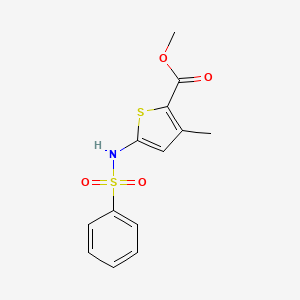
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is an organic compound characterized by the presence of a methoxyphenyl group, a methylsulfonyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile typically involves the reaction of 2-methoxybenzaldehyde with methylsulfonylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2-methoxyphenyl)-2-propenoic acid: Shares the methoxyphenyl group but lacks the methylsulfonyl and nitrile groups.
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol: Contains a similar backbone but with a hydroxyl group instead of the nitrile and methylsulfonyl groups.
Uniqueness
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is unique due to the presence of both the methylsulfonyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-11-6-4-3-5-9(11)7-10(8-12)16(2,13)14/h3-7H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXLMTULWNCDO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetamidophenyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636265.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)
![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)

![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)
![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)

